molecular formula C15H11ClF3N3 B2823476 7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 920431-09-0

7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2823476
CAS No.: 920431-09-0
M. Wt: 325.72
InChI Key: XTOXTEJNKFDMPX-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a polyfunctional heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with:

  • Chlorine at position 7 (electron-withdrawing, enhancing reactivity and stability).
  • Methyl at position 5 (moderate steric bulk, influencing solubility and binding interactions).
  • p-Tolyl (4-methylphenyl) at position 3 (aromatic group contributing to lipophilicity and π-π stacking).
  • Trifluoromethyl at position 2 (strong electron-withdrawing effect, improving metabolic stability and membrane permeability).

This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry (kinase inhibition, antitumor activity) and materials science. Its synthesis likely involves halogenation, nucleophilic substitution, or cross-coupling strategies, as seen in related derivatives .

Properties

IUPAC Name

7-chloro-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3/c1-8-3-5-10(6-4-8)12-13(15(17,18)19)21-22-11(16)7-9(2)20-14(12)22/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOXTEJNKFDMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo-pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. The presence of chloro, methyl, and trifluoromethyl substituents contributes to its unique chemical reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : Research indicates that these compounds can initiate apoptosis via intrinsic and extrinsic pathways. They affect mitochondrial membrane potential and activate caspase-8, leading to programmed cell death in colorectal cancer cells (DLD-1 and HT-29) .
  • Cell Line Studies : In vitro studies demonstrated that derivatives exhibited cytotoxic effects at concentrations as low as 0.5 µM. The compounds significantly decreased the levels of p53 protein, suggesting a p53-independent mechanism of action .
CompoundCell LineIC50 (µM)Mechanism
MM137DLD-10.5Apoptosis via caspase activation
MM137HT-290.5Apoptosis via mitochondrial pathway

Antiviral Activity

Some pyrazolo-pyrimidine derivatives have also shown antiviral activity. They inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of certain viruses and parasites:

  • Inhibition Studies : Compounds were tested against Plasmodium falciparum and other viral strains, showing promising results in inhibiting cellular growth and viral replication .

Pharmacological Applications

The diverse biological activities of this compound suggest potential applications in drug development:

  • Cancer Therapy : Given its ability to induce apoptosis in cancer cells, further development could lead to novel anticancer agents targeting specific pathways involved in tumor growth.
  • Antiviral Treatments : Its activity against DHODH indicates potential use in treating viral infections or as an immunosuppressive agent .

Case Studies

Several case studies have illustrated the effectiveness of pyrazolo-pyrimidine derivatives in clinical settings:

  • Colon Cancer Treatment : A study involving similar compounds demonstrated significant tumor reduction in animal models when administered at specific dosages .
  • Viral Infections : Clinical trials are ongoing to evaluate the efficacy of these compounds in treating viral infections associated with immune deficiencies .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that 7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine effectively reduced the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Study Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Inhibition of EGFR signaling
A549 (Lung Cancer)15.0Induction of apoptosis via caspase activation

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Studies have shown that it can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study Insights:

  • A study involving animal models of neurodegeneration demonstrated that treatment with the compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain tissue.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Study Inflammatory Model Effect Observed
LPS-induced inflammation in miceSignificant reduction in TNF-alpha levels
Carrageenan-induced paw edemaDecreased swelling and pain response

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Position 2 Position 3 Position 5 Position 7 Key Effects
Target Compound CF₃ p-Tolyl CH₃ Cl High lipophilicity (CF₃, p-tolyl), moderate steric bulk (CH₃), Cl for reactivity .
7-Chloro-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine - 4-Methoxyphenyl Isopropyl Cl Methoxy enhances polarity; isopropyl increases steric hindrance.
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CH₃ - 4-Fluorophenyl CF₃ Fluorophenyl improves metabolic stability; CF₃ at C7 alters electronic distribution.
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine CH₃ 2,4-Dichlorophenyl 4-Fluorophenyl CF₃ Dichlorophenyl enhances halogen bonding; dual CF₃/Cl improves bioactivity.

Key Trends :

  • Trifluoromethyl at C2 (target) vs. C7 (others) shifts electron density, affecting reactivity and binding .
  • Chlorine at C7 (target) vs. CF₃ (others) may reduce metabolic clearance compared to non-halogenated analogs .

Physicochemical Properties

Property Target Compound 5-(4-Fluorophenyl)-2-methyl-7-CF₃ 7-Chloro-5-(chloromethyl)-3-cyano
Molecular Weight ~354.7 g/mol 295.23 g/mol 254.66 g/mol
LogP (Predicted) ~3.8 (high lipophilicity) ~3.2 ~2.5
Stability Air-stable (CF₃, Cl) Moderate (CH₃, F) Hygroscopic (Cl, CN)

Insights :

  • The target’s CF₃ and p-tolyl groups enhance lipophilicity, favoring blood-brain barrier penetration compared to polar analogs .
  • Chloromethyl in increases reactivity but reduces stability.

Key Findings :

  • Trifluoromethyl groups enhance target engagement in kinase inhibitors .
  • Chlorine at C7 (target) may improve tumor uptake compared to fluorinated imaging agents .

Q & A

Q. What are effective synthetic routes for 7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its analogs?

Methodological Answer: The core pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclization of precursors such as 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one with 5-methyl-3-amino-1H-pyrazole in acetic acid under reflux (16 hours, 79% yield). Purification is achieved via recrystallization from hexane . Key steps include:

  • Solvent system : Acetic acid for cyclization.
  • Workup : Extraction with chloroform, washing with water, and drying over MgSO₄.
  • Yield optimization : Adjusting stoichiometry and reaction time (e.g., 20 min for radiolabeled derivatives ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

  • IR spectroscopy : Identify functional groups (e.g., C-F stretches at ~1100–1200 cm⁻¹ for CF₃ groups) .
  • ¹H/¹³C NMR : Assign substituent positions (e.g., methyl groups at δ ~2.3 ppm; aromatic protons at δ ~7.0–8.0 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
  • Elemental analysis : Validate purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How to assess initial biological activity of derivatives?

Methodological Answer:

  • Anticancer screening : Use MTT assays on HCT116 cells (e.g., IC₅₀ values compared to cisplatin ).
  • Antimicrobial testing : Disk diffusion assays against bacterial/fungal strains .
  • In vitro binding studies : Radiolabeled derivatives (e.g., ¹⁸F probes for PET imaging ).
  • Enzyme inhibition : Kinase assays (e.g., TRK kinase inhibition ).

Advanced Research Questions

Q. How to resolve contradictions in NMR data for substituted derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity (e.g., correlation between pyrimidine protons and CF₃ groups) .
  • DFT calculations : Predict chemical shifts and compare with experimental data to assign ambiguous signals .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotameric equilibria in CF₃-substituted analogs) .

Q. What strategies are used to determine crystal structure and conformation?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, triclinic P1 space group) reveals planarity of the pyrazolo[1,5-a]pyrimidine ring (max. deviation: 0.014 Å) and dihedral angles (e.g., 14.1° between p-tolyl and core) .

  • Key parameters :

    ParameterValue
    Space groupP1
    Unit cell (Å)a=4.87, b=11.27, c=13.56
    R-factor0.057
    Dihedral angle14.1° (p-tolyl vs. core)

Q. How to design PET radiotracers based on this scaffold?

Methodological Answer:

  • ¹⁸F labeling : Introduce ¹⁸F via nucleophilic substitution of tosylated precursors with [¹⁸F]KF/Kryptofix 2.2.2 in DMF (100°C, 20 min, 25% radiochemical yield) .
  • Purification : HPLC (C18 column, acetonitrile/water gradient).
  • Validation : Radiochemical purity >98% and biodistribution studies in tumor-bearing mice (e.g., S180 tumors ).

Q. How to study structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

  • Substituent variation : Modify C-5 (alkyl/aryl) and C-7 (electron-withdrawing groups) to enhance binding .
  • Kinase assays : Test inhibition of TRK/VEGFR2 kinases (IC₅₀ values <100 nM for potent derivatives) .
  • Molecular docking : Simulate binding modes (e.g., PyMOL/AutoDock) using crystal structures (PDB IDs) to identify key interactions (e.g., hydrogen bonds with hinge regions) .

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability, logP, and metabolic half-life (e.g., microsomal assays).
  • Biodistribution studies : Track ¹⁸F-labeled analogs in murine models to correlate tumor uptake with efficacy .
  • Dose optimization : Adjust dosing regimens based on toxicity (e.g., LD₅₀ in BALB/c mice) .

Q. Table 1: Synthetic Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives

PrecursorSolventTemp (°C)Time (h)Yield (%)Ref.
1,1,1-Trifluoro-4-methoxyAcetic acid1001679
Tosylated precursorDMF1000.3325 (RCY)

Q. Table 2: Crystallographic Data

ParameterValueRef.
Space groupP1
Dihedral angle (core vs. p-tolyl)14.1°
R-factor0.057

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